Reduced Curing Activation Energy vs. Aliphatic Polyetheramine D230 in Epoxy Systems
The cycloaliphatic structure of 3,3,5-trimethylcyclohexylamine (IPDA) enables significantly faster curing kinetics compared to the flexible aliphatic polyetheramine D230, as quantified by a lower activation energy barrier for the epoxy-amine reaction [1]. This translates to more efficient curing at ambient and sub-ambient temperatures, reducing process time and energy consumption.
| Evidence Dimension | Curing reaction activation energy (Ea) |
|---|---|
| Target Compound Data | 50.9 kJ·mol⁻¹ (measured as isophorone diamine, IPDA) |
| Comparator Or Baseline | Polyetheramine D230: 59.6 kJ·mol⁻¹ |
| Quantified Difference | 8.7 kJ·mol⁻¹ lower (approximately 15% reduction) |
| Conditions | DGEBA epoxy resin A; DSC analysis per Tan et al. (2011) |
Why This Matters
Lower activation energy directly reduces required cure time and/or temperature, improving manufacturing throughput and energy efficiency for industrial coating and composite production.
- [1] Tan, J. et al. Effect of amine curing agents on curing behavior of epoxy resin and properties of cured compounds. Huagong Xuebao/CIESC Journal 2011, 62(6), 1723-1729. View Source
